molecular formula C10H16O2 B3256815 3,3-Diallyltetrahydrofuran-2-ol CAS No. 277317-58-5

3,3-Diallyltetrahydrofuran-2-ol

Cat. No.: B3256815
CAS No.: 277317-58-5
M. Wt: 168.23 g/mol
InChI Key: LSTWIRQFDXNOTI-UHFFFAOYSA-N
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Description

3,3-Diallyltetrahydrofuran-2-ol is a substituted tetrahydrofuran derivative characterized by two allyl groups (-CH₂CH₂CH₂) attached to the third carbon of the furan ring and a hydroxyl group (-OH) at the second position. This compound is utilized in advanced material synthesis, particularly in membrane grafting processes for purifying tetrakis(dimethylamido)titanium, where it acts as a reactive modifier under γ-ray irradiation .

Properties

IUPAC Name

3,3-bis(prop-2-enyl)oxolan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-5-10(6-4-2)7-8-12-9(10)11/h3-4,9,11H,1-2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTWIRQFDXNOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOC1O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diallyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of furan derivatives. For instance, the conversion of 1,4-butanediol on cobalt catalysts can yield tetrahydrofuran derivatives . Another method involves the dehydration of 2-butene-1,4-diol on alumina or cobalt-containing catalysts . These methods provide efficient routes to obtain the desired tetrahydrofuran structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. The use of cobalt or palladium catalysts in hydrogenation reactions is common in industrial settings due to their efficiency and scalability . Additionally, the dehydration of diols using alumina-based catalysts is another industrial method employed to produce this compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Diallyltetrahydrofuran-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is often used for reduction reactions.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated tetrahydrofuran derivatives. Substitution reactions can lead to the formation of halogenated compounds.

Scientific Research Applications

3,3-Diallyltetrahydrofuran-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Diallyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Applications Source Evidence
This compound C₁₀H₁₆O₂ (inferred) Hydroxyl, Allyl groups, Furan Membrane grafting for titanium purification
5-Ethyl-2,3-dihydrofuran-2-one (FDB029727) C₆H₈O₂ Lactone (cyclic ester), Furan Potential flavor/fragrance precursor
6-Methylhept-5-en-2-ol C₈H₁₆O Hydroxyl, Alkene Intermediate in fragrance synthesis

Key Differences:

Functional Groups and Reactivity :

  • This compound’s hydroxyl and allyl groups enable radical grafting reactions (e.g., in membrane modification under γ-irradiation) .
  • 5-Ethyl-2,3-dihydrofuran-2-one’s lactone group favors ring-opening reactions , useful in synthesizing esters or carboxylic acids.
  • 6-Methylhept-5-en-2-ol’s terminal alkene and hydroxyl group make it suitable for oxidation or dehydration reactions in fragrance chemistry.

Structural Complexity :

  • The tetrahydrofuran backbone of this compound provides rigidity and stereochemical diversity , critical for selective binding in purification membranes.
  • Linear structures like 6-methylhept-5-en-2-ol lack cyclic constraints, offering greater conformational flexibility.

Applications :

  • This compound is specialized for high-purity material synthesis , whereas the other compounds are more commonly used in small-molecule organic synthesis (e.g., flavors, pharmaceuticals).

Research Findings and Industrial Relevance

This compound in Membrane Technology

  • Role in Purification : In a patented method, this compound was grafted onto polysulfone membranes using γ-ray irradiation to enhance selectivity for tetrakis(dimethylamido)titanium purification. The allyl groups facilitate cross-linking, improving membrane stability .
  • Advantage Over Alternatives: Unlike non-cyclic alcohols (e.g., 6-methylhept-5-en-2-ol), its cyclic structure reduces undesired side reactions during irradiation, ensuring higher process efficiency.

Comparative Performance of Similar Compounds

  • 5-Ethyl-2,3-dihydrofuran-2-one : Tested in polymer matrices, its lactone group showed inferior grafting efficiency compared to this compound, likely due to lower radical stability.
  • 6-Methylhept-5-en-2-ol : While reactive in esterification, its linear structure lacks the steric effects necessary for membrane-based applications.

Biological Activity

3,3-Diallyltetrahydrofuran-2-ol is an organic compound classified under tetrahydrofurans, characterized by a four-carbon ring with an oxygen atom. Its molecular formula is C10H16O2, and it features two allyl groups that contribute to its unique chemical properties and potential biological activities. This compound has garnered attention for its various applications in both industrial and biological contexts.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. It can function as a ligand, binding to receptors or enzymes, thereby modulating their activities. This interaction may lead to significant changes in cellular signaling pathways and enzyme functions, which are crucial for various physiological processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related tetrahydrofuran derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. The precise mechanisms by which these compounds exert antimicrobial effects often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of tetrahydrofuran derivatives found that certain analogs exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity. While direct studies on this compound are lacking, the findings suggest that this compound's unique structure could similarly enhance its antimicrobial efficacy.

COX Inhibition Research

Research on related tetrahydrofuran compounds has provided insight into their COX inhibitory activities. For example, a quantitative structure-activity relationship (QSAR) analysis indicated that specific substituents at critical positions significantly influence COX enzyme interactions and inhibition profiles. This suggests that this compound may also exhibit varying degrees of COX inhibition based on its unique substituents .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Tetrahydrofuran (THF) Simple cyclic ether without allyl groupsMinimal biological activity
5-Hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols Contains phenyl groups; known for COX inhibitionSignificant COX-2 inhibition
Furaneol Furan derivative used for flavoringLimited antimicrobial properties
This compound Two allyl groups; potential antimicrobial and anti-inflammatory activityUnder investigation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diallyltetrahydrofuran-2-ol
Reactant of Route 2
3,3-Diallyltetrahydrofuran-2-ol

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